Carboxy-PEG4-sulfonic acid

Overview

Description

Carboxy-PEG4-sulfonic acid is a polyethylene glycol (PEG)-based linker frequently used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains both a carboxylic acid and a sulfonic acid functional group, which makes it highly versatile in various chemical reactions .

Mechanism of Action

- Carboxy-PEG4-sulfonic acid is a PEG-based PROTAC linker . PROTACs (PROteolysis TAgeting Chimeras) are molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The E3 ligase recruits the target protein for ubiquitination and subsequent proteasomal degradation .

- This compound contains a carboxylic acid and a sulfonic acid functional group . The terminal carboxylic acid can participate in reactions with primary amines, while the sulfonic acid group can undergo esterification, halogenation, and replacement reactions.

- When incorporated into a PROTAC, this compound connects the E3 ligase-binding ligand and the target protein-binding ligand. This linkage allows the PROTAC to recruit the target protein to the ubiquitin-proteasome system for degradation .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Carboxy-PEG4-sulfonic acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs. PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases. This compound acts as a linker, connecting the ligand for the target protein to the ligand for the E3 ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The carboxylic acid group of this compound can react with primary amines in the presence of activators like EDC and HATU, while the sulfonic acid group can undergo esterification, halogenation, and replacement reactions .

Cellular Effects

This compound influences various cellular processes by mediating the degradation of specific proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by targeting immune checkpoint proteins for degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a PROTAC linker. The carboxylic acid group of this compound can form amide bonds with primary amines, facilitating the conjugation of ligands to the linker. The sulfonic acid group can participate in various chemical reactions, enhancing the solubility and stability of the conjugated molecules. These interactions enable the selective degradation of target proteins by the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in its pure form and for up to six months in solution at -80°C . Long-term studies have shown that this compound maintains its efficacy in inducing protein degradation over extended periods, although the rate of degradation may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a PROTAC linker. The compound interacts with enzymes such as E3 ubiquitin ligases, facilitating the ubiquitination and degradation of target proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the stability and activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG linker enhances its solubility and facilitates its distribution in aqueous environments. The carboxylic acid and sulfonic acid groups of this compound can interact with specific transporters, influencing its localization and accumulation within cells.

Subcellular Localization

This compound is localized in specific subcellular compartments, depending on the targeting signals and post-translational modifications of the conjugated molecules. The compound can be directed to various organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its effects on target proteins. The subcellular localization of this compound can influence its activity and function, enhancing the specificity and efficacy of protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Carboxy-PEG4-sulfonic acid typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as esterification, halogenation, and replacement reactions to introduce the desired functional groups.

Chemical Reactions Analysis

Types of Reactions

Carboxy-PEG4-sulfonic acid undergoes various chemical reactions, including:

Amide Coupling Reactions: The carboxylic acid group can react with primary amines in the presence of activators like EDC and HATU to form amide bonds.

Esterification: The sulfonic acid group can undergo esterification reactions.

Halogenation and Replacement Reactions: The sulfonic acid group can also participate in halogenation and replacement reactions.

Common Reagents and Conditions

EDC and HATU: Used as activators in amide coupling reactions.

Alcohols: Used in esterification reactions.

Halogenating Agents: Used in halogenation reactions.

Major Products Formed

The major products formed from these reactions include amides, esters, and halogenated derivatives, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

- Linker in Synthesis : Carboxy-PEG4-sulfonic acid serves as a crucial linker in the synthesis of complex molecules and polymers. Its ability to participate in reactions with primary amines using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) allows for the formation of stable covalent bonds in various chemical reactions .

Biology

- Development of PROTACs : One of the most significant applications of this compound is in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation by linking ligands for target proteins to E3 ligase-binding ligands. This mechanism facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation, which is crucial in cancer therapy and other diseases .

Medicine

- Drug Delivery Systems : The compound enhances the solubility and stability of therapeutic agents, making it an attractive candidate for drug delivery systems. Its hydrophilic nature allows for improved dispersion in biological fluids, which is essential for effective drug formulation .

Surface Modification

- Metal Oxides : this compound is used to modify metal oxide surfaces (e.g., silica, titanium dioxide) to enhance hydrophilicity and improve interactions with other materials. This modification is crucial in various industrial processes where surface properties significantly affect performance .

Nanoparticle Functionalization

- Stability Enhancement : The compound can functionalize nanoparticles to improve their dispersion and stability in aqueous solutions, which is vital for applications in drug delivery and diagnostics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Description |

|---|---|---|

| Chemistry | Linker in Synthesis | Facilitates the formation of covalent bonds with primary amines |

| Biology | PROTAC Development | Links ligands for target proteins to E3 ligase-binding ligands |

| Medicine | Drug Delivery Systems | Enhances solubility and stability of therapeutic agents |

| Industrial | Surface Modification | Modifies metal oxide surfaces for improved hydrophilicity |

| Industrial | Nanoparticle Functionalization | Improves dispersion and stability of nanoparticles |

Case Study 1: PROTAC Development

A study demonstrated that incorporating this compound into PROTACs significantly enhanced their efficacy in degrading oncogenic proteins. By linking the target protein ligand with an E3 ligase ligand, researchers observed increased degradation rates compared to traditional methods, leading to reduced cancer cell proliferation .

Case Study 2: Drug Delivery with Nanoparticles

In another research project involving paclitaxel-loaded graphene oxide nanoparticles functionalized with this compound, results indicated improved biocompatibility and enhanced anticancer activity compared to non-functionalized counterparts. The study highlighted the importance of PEG modification in enhancing drug delivery efficiency and reducing cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

- Carboxy-PEG5-phosphonic acid

- Carboxy-PEG1-sulfonic acid

- Carboxy-PEG2-sulfonic acid

- Carboxy-PEG12-sulfonic acid

- Carboxy-PEG7-sulfonic acid

Uniqueness

Carboxy-PEG4-sulfonic acid is unique due to its specific combination of carboxylic and sulfonic acid functional groups, which provide it with a high degree of versatility in chemical reactions. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .

Biological Activity

Carboxy-PEG4-sulfonic acid is a polyethylene glycol (PEG)-based linker that plays a pivotal role in various biochemical applications, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of both a carboxylic acid and a sulfonic acid functional group, making it highly versatile in chemical reactions and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, dosage effects, metabolic pathways, and scientific research applications.

This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by recruiting them to E3 ubiquitin ligases. The mechanism involves:

- Linkage Formation : The compound connects the ligand for the target protein with the ligand for the E3 ligase.

- Ubiquitination : This linkage facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Cellular Effects

The biological activity of this compound significantly influences various cellular processes:

- Target Protein Degradation : By mediating the degradation of specific proteins, it can alter cell signaling pathways, gene expression, and cellular metabolism.

- Cancer Cell Proliferation : The degradation of oncogenic proteins can inhibit cancer cell growth and induce apoptosis. For example, studies have shown that PROTACs incorporating this linker can effectively reduce levels of proteins involved in tumor progression .

- Immune Modulation : The compound can also target immune checkpoint proteins for degradation, potentially enhancing immune responses against tumors.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations, it effectively induces target protein degradation with minimal toxicity.

- High Doses : Elevated doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Therefore, optimizing dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Interaction with E3 Ligases : It enhances the activity of E3 ubiquitin ligases, facilitating the degradation of target proteins.

- Influence on Metabolic Flux : The compound can affect metabolite levels and enzymatic activities by modulating the stability of key metabolic enzymes .

Research Applications

This compound has diverse applications across various fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a linker in synthesizing complex molecules and polymers. |

| Biology | Integral in developing PROTACs for targeted protein degradation. |

| Medicine | Employed in drug delivery systems to enhance solubility and stability of drugs. |

| Industry | Utilized in producing high-performance materials and catalysts. |

Case Studies

-

Targeted Cancer Therapy :

In a study focusing on cancer therapeutics, this compound was incorporated into PROTACs targeting specific oncogenic proteins. The results indicated significant reductions in protein levels associated with tumor growth, demonstrating its potential as an effective anticancer agent . -

Immune Response Modulation :

Another investigation highlighted its role in modulating immune responses by degrading immune checkpoint proteins. This study suggested that treatment with PROTACs containing this compound could enhance T-cell activation and proliferation against tumors. -

Dosage Optimization Study :

A comprehensive analysis examined different dosage levels in animal models, revealing that while low doses were effective without toxicity, high doses resulted in significant organ damage. This underscores the importance of careful dosage management when utilizing this compound for therapeutic purposes .

Properties

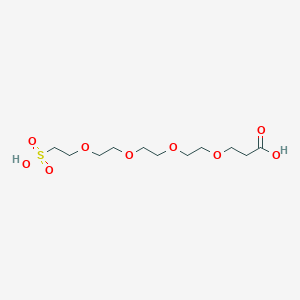

IUPAC Name |

3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQWRGDWHOOSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.